2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one
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Overview
Description
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a quinazoline precursor under controlled conditions. The reaction may involve catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Both the indole and quinazoline rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The indole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Quinazoline derivatives: Used in the treatment of cancer and other diseases.
Uniqueness
What sets 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-ethylquinazolin-4(3H)-one apart is its combined structure of indole and quinazoline, which may offer synergistic effects in biological systems. This unique combination can enhance its therapeutic potential and broaden its application scope.
Properties
Molecular Formula |
C27H25N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(1-benzyl-5-methyl-2-oxo-3H-indol-3-yl)methyl]-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C27H25N3O2/c1-3-29-25(28-23-12-8-7-11-20(23)26(29)31)16-22-21-15-18(2)13-14-24(21)30(27(22)32)17-19-9-5-4-6-10-19/h4-15,22H,3,16-17H2,1-2H3 |
InChI Key |
JJOUVTSXJBNXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=C(C=CC(=C4)C)N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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